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Introduction
Tuvusertib (also known as M1774) is an investigational, orally administered, potent, and

selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR

is a critical regulator of the DNA damage response (DDR), a complex signaling network that

maintains genomic integrity.[1] By inhibiting ATR, Tuvusertib aims to disrupt DNA repair in

cancer cells, leading to cell death, particularly in tumors with existing DDR pathway defects.[1]

[4] This technical guide provides a comprehensive overview of the early-phase clinical trial

results for Tuvusertib, focusing on its safety, tolerability, pharmacokinetics (PK),

pharmacodynamics (PD), and preliminary efficacy as both a monotherapy and in combination

with other agents.

Mechanism of Action: The ATR Signaling Pathway
Tuvusertib functions by inhibiting the ATR kinase, a key enzyme in the DDR pathway that is

activated by single-stranded DNA (ssDNA) breaks, a common occurrence during replication

stress in rapidly dividing cancer cells.[1][5] ATR activation triggers a signaling cascade that

leads to cell cycle arrest, DNA repair, and stabilization of replication forks. By blocking ATR,

Tuvusertib prevents these downstream effects, leading to an accumulation of DNA damage

and ultimately, cell death.[1][4]
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Figure 1: Tuvusertib's inhibition of the ATR signaling pathway.

Early-Phase Clinical Trial Data
Monotherapy: First-in-Human Study (NCT04170153)
A first-in-human, open-label, non-randomized Phase 1 study (DDRiver Solid Tumors 301)

evaluated the safety, tolerability, MTD, RDE, PK, PD, and preliminary efficacy of Tuvusertib
monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[1][2]

[6]

The study established a manageable safety profile for Tuvusertib.[1][2] The most common

treatment-emergent adverse events (TEAEs) are summarized below.
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Adverse Event Category Details Reference

Grade ≥3 TEAEs
Anemia (36%), Neutropenia

(7%), Lymphopenia (7%)
[1][2][6]

Dose-Limiting Toxicities (DLTs)

11 patients experienced DLTs,

most commonly Grade 2 (n=2)

or Grade 3 (n=8) anemia.

[1][2][6]

Maximum Tolerated Dose

(MTD)

180 mg once daily (QD)

continuously.
[1][2][6]

Recommended Dose for

Expansion (RDE)

180 mg QD, 2 weeks on/1

week off. This schedule was

better tolerated due to a

decreased likelihood of

anemia.

[1][2][6]

Tuvusertib demonstrated rapid oral absorption and a relatively short half-life.[1][2]

PK Parameter Value Reference

Median Time to Peak Plasma

Concentration (Tmax)
0.5 to 3.5 hours [1][2]

Mean Elimination Half-Life 1.2 to 5.6 hours [1][2]

Target engagement was assessed by measuring the phosphorylation of H2AX (γ-H2AX), a

downstream marker of ATR activity, in peripheral blood mononuclear cells (PBMCs).[1]
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PD Finding Details Reference

Target Engagement

Exposure-related PD analysis

suggested maximum target

engagement at ≥130 mg

Tuvusertib QD.

[1][2][7]

γ-H2AX Inhibition

At the RDE of 180 mg QD (2

weeks on/1 week off), >80% γ-

H2AX inhibition was observed.

[3]

While the study was not designed for robust efficacy evaluation, clinical benefit was observed

in some patients.[1][3]

Efficacy Outcome Details Reference

Partial Response (PR)

One patient with platinum- and

PARP inhibitor-resistant BRCA

wild-type ovarian cancer

achieved an unconfirmed

RECIST v1.1 partial response.

[1][2][3]

Stable Disease (SD)
15 patients (27%) had stable

disease.
[1][3]

Molecular Responses (MRs)

Tuvusertib induced frequent

MRs in circulating tumor DNA,

particularly at doses ≥130 mg

QD. Complete MRs were

detected for mutations in

ARID1A, ATRX, and DAXX.

[1][2][3]

Combination Therapies
Tuvusertib is also being evaluated in combination with other anticancer agents to potentially

enhance its efficacy.
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A Phase 1b study (Part B1 of DDRiver Solid Tumors 320, NCT05396833) investigated

Tuvusertib in combination with the immune checkpoint inhibitor avelumab in 22 patients with

advanced unresectable solid tumors.[8]

Trial Aspect Details Reference

Dosing

Tuvusertib 180 mg QD (2

weeks on/1 week off) and

avelumab 800 mg every 2

weeks.

[8]

Safety

No new safety findings were

reported for the combination.

Two of nine evaluable patients

experienced DLTs: Grade 3

ALT and AST increase (n=1),

and Grade 3 anemia requiring

transfusion (n=1).

[8]

Pharmacokinetics

Tuvusertib exposure in

combination with avelumab

was consistent with

monotherapy. Preliminary PK

data showed a median Tmax

of ~2-3 hours and a mean

elimination half-life of ~2.93 to

4.23 hours.

[8][9]

Pharmacodynamics

Complete or almost complete

target inhibition (γ-H2AX) was

observed 1-6 hours after

Tuvusertib administration.

[8][9]

Preliminary Efficacy

One patient with chordoma

experienced a RECIST v1.1

partial response.

[8]

Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) also assessed Tuvusertib in

combination with the PARP inhibitor niraparib in 43 patients with advanced solid tumors.[10]
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Trial Aspect Details Reference

Dosing Schedules

Multiple intermittent schedules

were explored with Tuvusertib

doses from 90-180 mg QD and

niraparib doses from 100-200

mg QD.

[10]

Recommended Doses for

Expansion (RDEs)

Tuvusertib 180 mg QD and

niraparib 100 mg QD, or

Tuvusertib 90 mg QD and

niraparib 200 mg QD, both on

a 1 week on/1 week off

schedule.

[10]

Safety

The most common DLT was

grade 3 anemia requiring

blood transfusion (10.5%). The

most frequent grade ≥3 TEAEs

were anemia (41.9%), platelet

count decrease (14.0%), and

fatigue (9.3%).

[10]

Pharmacokinetics

The PK of Tuvusertib in

combination with niraparib was

consistent with Tuvusertib

monotherapy.

[10]

Preliminary Efficacy

5 of 32 evaluable patients

(15.6%) had responses (3

confirmed), including patients

with ovarian, non-small cell

lung, breast, and pancreatic

cancers.

[10]

Experimental Protocols and Methodologies
Study Design and Patient Population
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The early-phase trials of Tuvusertib were typically open-label, multicenter, dose-escalation

studies.[1][8][10] Patients enrolled had metastatic or locally advanced unresectable solid

tumors that were refractory to standard treatments.[1][10] Key eligibility criteria generally

included adequate organ function (hematologic, hepatic, and renal).[6]

Dose Escalation and Determination of MTD/RDE
A Bayesian 2-parameter logistic regression model guided dose escalation based on safety, PK,

and PD data.[1][2] The MTD was defined as the highest dose at which the incidence of DLTs

was acceptable. The RDE was determined by integrating safety, PK, and PD data to select a

dose and schedule with optimal therapeutic potential and tolerability for further investigation.[1]

[3]

Start with Initial Dose Cohort

Evaluate Safety, PK, PD Data

DLT Observed?

Escalate Dose for Next Cohort

 No

Determine MTD

 Yes

Select RDE

End of Dose Escalation
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Figure 2: A simplified workflow for dose escalation in early-phase trials.

Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetics: Tuvusertib plasma concentrations were analyzed using a validated

bioanalytical liquid chromatography/mass spectrometry (LC/MS-MS) method.[8][9] PK

parameters were calculated using noncompartmental analysis.[1]

Pharmacodynamics: Target inhibition was primarily assessed by measuring γ-H2AX levels in

the CD45+ fraction of ex-vivo stimulated peripheral blood mononuclear cells using flow

cytometry.[8][9]

Efficacy and Molecular Response Assessment
Efficacy: Tumor responses were evaluated according to the Response Evaluation Criteria in

Solid Tumors version 1.1 (RECIST v1.1).[1][3]

Molecular Response: Molecular responses were assessed in circulating tumor DNA (ctDNA)

samples.[1][2]

Conclusion and Future Directions
The early-phase clinical trial results for Tuvusertib are promising, demonstrating a

manageable safety profile, rapid absorption, and evidence of target engagement.[1][2][8]

Preliminary signs of antitumor activity have been observed with Tuvusertib as a monotherapy

and in combination with other agents, particularly in patients with tumors harboring DDR

deficiencies.[1][6][10] The established RDE of 180 mg once daily on a 2 weeks on/1 week off

schedule is being carried forward into further clinical evaluation.[1][6]

Ongoing and future studies will continue to explore Tuvusertib in various combinations and

tumor types, including non-small cell lung cancer, ovarian cancer, and prostate cancer.[11][12]

[13] The identification of predictive biomarkers, such as mutations in genes like ARID1A, ATRX,

and DAXX, will be crucial for patient selection and maximizing the therapeutic benefit of this

novel ATR inhibitor.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor
Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor
Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. clinicaltrials.eu [clinicaltrials.eu]

5. ATR Targeting [merckgrouponcology.com]

6. researchgate.net [researchgate.net]

7. aacrjournals.org [aacrjournals.org]

8. ascopubs.org [ascopubs.org]

9. researchgate.net [researchgate.net]

10. ascopubs.org [ascopubs.org]

11. Facebook [cancer.gov]

12. Tuvusertib for Refractory Prostate Cancer · Info for Participants · Phase Phase 2 Clinical
Trial 2025 | Power | Power [withpower.com]

13. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Tuvusertib: An In-Depth Technical Analysis of Early-
Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602876#early-phase-clinical-trial-results-for-
tuvusertib]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15602876?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11094421/
https://pubmed.ncbi.nlm.nih.gov/38407317/
https://pubmed.ncbi.nlm.nih.gov/38407317/
https://pubmed.ncbi.nlm.nih.gov/38407317/
https://aacrjournals.org/clincancerres/article/30/10/2057/745175/First-in-Human-Study-of-the-Ataxia-Telangiectasia
https://clinicaltrials.eu/inn/tuvusertib/
https://www.merckgrouponcology.com/en/home/our-research-and-development/atr-targeting.html
https://www.researchgate.net/publication/378495683_First-in-Human_Study_of_the_Ataxia_Telangiectasia_and_Rad3-related_ATR_Inhibitor_Tuvusertib_M1774_as_Monotherapy_in_Patients_with_Solid_Tumors
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-23-2409/734921/am/First-in-Human-Study-of-the-Ataxia-Telangiectasia
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2614
https://www.researchgate.net/publication/381458015_Pharmacokinetic_PK_and_pharmacodynamic_PD_findings_from_a_phase_1b_study_of_ATR_inhibitor_tuvusertib_anti-PD-L1_avelumab_in_patients_with_advanced_unresectable_solid_tumors
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3018
https://www.cancer.gov/research/participate/clinical-trials/intervention/tuvusertib?pn=1
https://www.withpower.com/trial/phase-2-prostatic-neoplasms-7-2023-977b3
https://www.withpower.com/trial/phase-2-prostatic-neoplasms-7-2023-977b3
https://www.clinicaltrials.gov/study/NCT05882734
https://www.benchchem.com/product/b15602876#early-phase-clinical-trial-results-for-tuvusertib
https://www.benchchem.com/product/b15602876#early-phase-clinical-trial-results-for-tuvusertib
https://www.benchchem.com/product/b15602876#early-phase-clinical-trial-results-for-tuvusertib
https://www.benchchem.com/product/b15602876#early-phase-clinical-trial-results-for-tuvusertib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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